molecular formula C19H26O2 B1247873 1-Androstenedione CAS No. 571-40-4

1-Androstenedione

Cat. No.: B1247873
CAS No.: 571-40-4
M. Wt: 286.4 g/mol
InChI Key: WJIQCDPCDVWDDE-WZNAKSSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Androstenedione (5α-androst-1-ene-3,17-dione; CAS 571-40-4) is a synthetic androgen and anabolic steroid that functions as a potent prohormone . Its primary research value lies in its role as a direct precursor to 1-testosterone (4,5α-dihydro-δ1-testosterone), a derivative of dihydrotestosterone (DHT) known for its strong androgenic activity . The mechanism of action for this compound involves its enzymatic conversion in the body to 1-testosterone, which then exerts its effects by binding to androgen receptors . This pathway is a key focus of study in fields such as sports anti-doping research, where this compound is a prohibited substance, and its metabolism is well-characterized to identify markers of its use . From a chemical perspective, this compound has a molecular formula of C19H26O2 and a molecular weight of 286.4 g/mol . It is supplied for investigational purposes to support biochemical and endocrinological research. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIQCDPCDVWDDE-WZNAKSSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458467
Record name 1-Androstenedione
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-40-4
Record name (5α)-Androst-1-ene-3,17-dione
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Record name 1-Androstenedione
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Record name 1-Androstenedione
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Record name 1-Androstenedione
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Record name 1-ANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
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Biochemical Pathways and Enzymatic Transformations of Androstenedione

Mammalian Steroidogenic Pathways in Research Modelse-apem.orgbioscientifica.comsav.skresearchgate.net

Steroidogenesis, the process of forming steroid hormones from cholesterol, involves a series of enzymatic reactions that take place in specific subcellular compartments. e-apem.orgbioscientifica.com In mammalian research models, the synthesis of androstenedione (B190577) is a key branch point, leading to the production of various sex steroids. bioscientifica.comsav.skresearchgate.net The regulation of these pathways is complex, involving gonadotropins and adrenocorticotropic hormone (ACTH). allinahealth.orglabcorp.com

The classic, or conventional, pathway is the primary route for androstenedione production. wikipedia.orge-apem.org This pathway involves the conversion of C21 steroid precursors into C19 androgens. ndexbio.org

The classic pathway begins with cholesterol, which is converted to pregnenolone (B344588). e-apem.orgbioscientifica.com From pregnenolone, the pathway can proceed via two main branches, often referred to as the Δ5 and Δ4 pathways, which converge to produce androstenedione. mdpi.comgenome.jp

Δ5 Pathway : This is the predominant route in humans. mdpi.comresearchgate.net It involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). allinahealth.orgwikipedia.org DHEA is then converted to androstenedione. wikipedia.orge-apem.org

Δ4 Pathway : This route involves the conversion of 17α-hydroxyprogesterone directly to androstenedione. allinahealth.orgwikipedia.org While this is a secondary pathway in humans, it is more common in other mammals like rodents. mdpi.comresearchgate.netkoreamed.org

Key precursors and intermediates in the classic pathway are summarized below:

Precursor/IntermediateDescription
Cholesterol The initial substrate for all steroid hormone synthesis. e-apem.org
Pregnenolone Formed from cholesterol by the action of CYP11A1 in the mitochondria. bioscientifica.commdpi.com
17α-Hydroxypregnenolone An intermediate formed from pregnenolone via the enzyme CYP17A1. e-apem.org
Progesterone (B1679170) Formed from pregnenolone by HSD3B. bioscientifica.com
17α-Hydroxyprogesterone A key intermediate in the Δ4 pathway, formed from progesterone by CYP17A1. mdpi.com It serves as a precursor to cortisol and can be converted to androstenedione. wikipedia.org
Dehydroepiandrosterone (DHEA) A crucial C19 steroid intermediate in the Δ5 pathway, produced from 17α-hydroxypregnenolone. wikipedia.orge-apem.org

The synthesis of androstenedione is dependent on the coordinated action of several key enzymes located in the mitochondria and smooth endoplasmic reticulum. bioscientifica.commdpi.com

CYP17A1 (17α-hydroxylase/17,20-lyase) : This bifunctional enzyme, located in the smooth endoplasmic reticulum, is critical for both the Δ4 and Δ5 pathways. bioscientifica.commdpi.com Its 17α-hydroxylase activity converts pregnenolone and progesterone into their 17α-hydroxylated forms. mdpi.com Its 17,20-lyase activity is then required to cleave the C17-20 bond, converting 17α-hydroxypregnenolone to DHEA and 17α-hydroxyprogesterone to androstenedione. allinahealth.orglabcorp.comwikipedia.org The lyase activity of human CYP17A1 preferentially uses 17α-hydroxypregnenolone as its substrate, making the Δ5 pathway the primary route to androstenedione in humans. mdpi.comresearchgate.net

HSD3B (3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase) : This enzyme complex is responsible for converting Δ5-hydroxysteroids into Δ4-ketosteroids. e-apem.orgbioscientifica.com Specifically, it catalyzes the conversion of DHEA to androstenedione in the final step of the Δ5 pathway. wikipedia.orge-apem.org It also converts pregnenolone to progesterone at an earlier stage. bioscientifica.com

The following table summarizes the key enzymes and their roles in the classic pathway:

EnzymeGeneLocationFunction in Androstenedione Synthesis
CYP11A1 (P450scc) CYP11A1MitochondriaConverts cholesterol to pregnenolone. bioscientifica.commdpi.com
CYP17A1 CYP17A1Smooth Endoplasmic ReticulumPossesses two activities: 17α-hydroxylase (converts pregnenolone to 17α-hydroxypregnenolone and progesterone to 17α-hydroxyprogesterone) and 17,20-lyase (converts 17α-hydroxypregnenolone to DHEA and 17α-hydroxyprogesterone to androstenedione). sav.skmdpi.com
HSD3B HSD3B2Smooth Endoplasmic ReticulumConverts pregnenolone to progesterone and DHEA to androstenedione. e-apem.orgbioscientifica.comresearchgate.net

In addition to the classic pathway, research has identified an alternative "backdoor" pathway for androgen synthesis. nih.govnih.gov This pathway bypasses the conventional intermediates DHEA and androstenedione to produce dihydrotestosterone (B1667394) (DHT) directly. e-apem.orgnih.govnih.gov While the primary end-product is DHT, some intermediates within this pathway can ultimately lead to the formation of androstenedione or its metabolites. researchgate.net This pathway has been identified in research models such as the tammar wallaby and immature mouse testes and is also active in human fetal development. nih.govnih.gov

The backdoor pathway initiates from 17α-hydroxyprogesterone (17OHP), a steroid also found in the classic pathway. nih.govnih.gov Instead of being converted to androstenedione, 17OHP undergoes a series of reduction reactions.

Key intermediates and enzymes in the backdoor pathway include:

17α-hydroxyprogesterone (17OHP) : The starting point for the backdoor pathway. nih.gov

5α-reductase (SRD5A1) : This enzyme converts 17OHP to 17α-hydroxydihydroprogesterone (17OHDHP). nih.gov

Aldo-keto reductases (AKR1C2/AKR1C4) : These enzymes reduce the intermediates, for example, converting 17OHDHP to 17α-hydroxyallopregnanolone. nih.govnih.gov

CYP17A1 : The 17,20-lyase activity of this enzyme is also crucial in the backdoor pathway, cleaving 17α-hydroxyallopregnanolone to form androsterone (B159326). nih.govoup.com

Androsterone : A key C19 steroid intermediate in this pathway, which can be further metabolized. nih.govoup.com Research in human fetuses has identified androsterone as the main backdoor androgen in circulation. nih.govplos.org

From androsterone, the pathway typically proceeds to androstanediol and then DHT. nih.govnih.gov However, androsterone itself can be considered a metabolite that bypasses the classic androstenedione intermediate.

The classic and backdoor pathways represent two distinct routes to androgen synthesis, differing in their primary intermediates and end products.

FeatureClassic (Frontdoor) PathwayBackdoor Pathway
Key Intermediates DHEA, Androstenedione, Testosterone (B1683101). e-apem.orgnih.gov17OH-progesterone, 17OH-allopregnanolone, Androsterone, Androstanediol. nih.govnih.gov
Primary End Product Testosterone (which is then converted to DHT in target tissues). e-apem.orgnih.govDihydrotestosterone (DHT), bypassing testosterone. nih.govnih.gov
Initial Reduction/Oxidation Oxidation by HSD3B is a key step (e.g., DHEA to androstenedione). e-apem.org5α-reduction by SRD5A1 is an early, defining step. nih.govnih.gov
Tissue Activity Predominantly in testes and adrenal glands. e-apem.orgnih.govActive in fetal testes, but also significantly in non-gonadal tissues like the placenta and fetal liver in humans. nih.govbiorxiv.orgplos.org
Physiological Role Primary pathway for androgen production post-natally. nih.govCrucial for normal male genital masculinization during fetal development. nih.govbiorxiv.org May become more active in certain pathological conditions. oup.com

Research using human fetal tissues has shown that intermediates of the backdoor pathway are present at levels comparable to those of the classic pathway, highlighting its physiological importance. biorxiv.orgplos.org The flux through either pathway is determined by the relative activities of key enzymes, such as CYP17A1 and SRD5A1. nih.gov For instance, lower 17,20 lyase activity can lead to an accumulation of 17OHP, shunting steroid synthesis towards the backdoor route. nih.gov

Backdoor Pathway of Androstenedione Generation in Research Models

Identification of Alternative Intermediates and Enzymatic Steps

Extragonadal and Extra-adrenal Androstenedione Biosynthesis in Research

While the adrenal glands and gonads are the primary sites of androstenedione production, research has revealed that other tissues also possess the enzymatic machinery for its synthesis. frontiersin.orgnih.gov This localized production can have significant paracrine and intracrine effects, influencing cellular function in a tissue-specific manner.

Mechanisms of Placental Steroidogenesis Research

The placenta is a significant site of steroid hormone production during pregnancy. nih.gov Historically, it was believed that the placenta lacked the key enzyme CYP17A1, which is necessary for converting pregnenolone or progesterone into androstenedione precursors like DHEA. nih.gov This led to the dogma that placental estrogen production was entirely dependent on androgen precursors from the fetal and maternal adrenal glands. nih.gov However, more recent research has challenged this view, with some studies detecting CYP17A1 expression and the release of its product, 17α-hydroxyprogesterone, by primary trophoblast cells. nih.gov

In rat models, the placenta has been shown to produce androstenedione, which then serves as a precursor for estradiol (B170435) synthesis in the ovary. nih.gov Studies involving ovariectomized rats have demonstrated that the removal of the ovaries leads to an increase in placental androstenedione formation, suggesting a regulatory feedback loop. nih.gov Conversely, estrogen treatment in these models suppresses placental androstenedione production. nih.gov Research comparing normal and hypertrophied rat placentae found that normal placental tissue synthesized less androstenedione than the giant placentae. oup.com

Other Tissue-Specific Androstenedione Production in Research Models

Beyond the placenta, other peripheral tissues have been identified as sites of androstenedione synthesis. Adipose tissue, for instance, is capable of converting circulating DHEA-S, androstenedione, and testosterone into more potent androgens. researchgate.net Studies in both human and rodent models have shown that adipose tissue expresses steroidogenic enzymes and can produce androgens de novo from cholesterol. researchgate.netkarger.com Research on human subcutaneous and visceral adipose tissue from lean and obese women revealed the presence of androgens in the tissue and in the supernatant of cultured adipocytes. researchgate.net

The brain, particularly the hippocampus, is another site of local sex steroid production. frontiersin.org Furthermore, research has pointed to androgen synthesis in the liver and glucocorticoid synthesis in the intestinal tract and skin. frontiersin.org Studies in mice have highlighted tissue-specific fluctuations in androstenedione levels throughout the estrous cycle, suggesting differential regulation of its production and metabolism in various tissues like visceral adipose tissue, pancreas, and skeletal muscle. nih.gov Interestingly, ovariectomized mice exhibited significantly higher levels of adrenal androstenedione, indicating that the adrenal glands can be a major source of androgen production, especially in the absence of ovarian contribution. nih.gov

Androstenedione Metabolism and Biotransformation in Academic Research

Androstenedione stands at a metabolic crossroads, where its fate is determined by the enzymatic environment of the tissue in which it is present. It can be converted into either more potent androgens or into estrogens, a process critical for maintaining hormonal balance.

Enzymatic Conversion to Androgens (e.g., Testosterone)

The conversion of androstenedione to testosterone is a key step in androgen biosynthesis and is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgmdpi.com This enzyme facilitates the reduction of the 17-keto group of androstenedione to a 17β-hydroxyl group, yielding the more potent androgen, testosterone.

Several isoforms of 17β-HSD exist, with varying tissue distribution and substrate specificities. mdpi.comresearchgate.net HSD17B3 is considered the primary enzyme responsible for testosterone synthesis in the testes. mdpi.commdpi.com However, other isoforms such as HSD17B1, HSD17B5, and HSD17B12 are also capable of this conversion, albeit with lower efficiency. mdpi.com In the fetal mouse testis, both HSD17B1 and HSD17B3 contribute to testosterone production. mdpi.com

The following table summarizes the key enzymes involved in the conversion of androstenedione to testosterone:

EnzymeFunctionPrimary Location
17β-hydroxysteroid dehydrogenase (17β-HSD) Reduces androstenedione to testosterone. wikipedia.orgmdpi.comTestes, Ovaries, Peripheral Tissues. mdpi.com
HSD17B3Primary enzyme for testosterone synthesis in testes. mdpi.commdpi.comTestes (Leydig cells). mdpi.com
HSD17B1, HSD17B5, HSD17B12Also convert androstenedione to testosterone, but less efficiently. mdpi.comVarious tissues. mdpi.comresearchgate.net

Enzymatic Conversion to Estrogens (e.g., Estrone)

Androstenedione is a direct precursor to estrone (B1671321), a process catalyzed by the enzyme aromatase, also known as CYP19A1. ontosight.ainih.govresearchgate.net Aromatase is a member of the cytochrome P450 superfamily and is responsible for the aromatization of the A-ring of androgens. wikipedia.org This conversion is a critical step in estrogen biosynthesis and occurs in various tissues, including the ovaries (granulosa cells), placenta, adipose tissue, brain, and skin. wikipedia.org

The conversion of androstenedione to estrone is the final and rate-limiting step in the synthesis of this estrogen. nih.gov Estrone can then be further converted to the more potent estrogen, estradiol. researchgate.net The regulation of aromatase activity is complex and tissue-specific, controlled by hormones, cytokines, and other factors. wikipedia.org

The table below outlines the enzymatic conversion of androstenedione to estrone:

EnzymeFunctionKey Locations
Aromatase (CYP19A1) Converts androstenedione to estrone. ontosight.ainih.govresearchgate.netOvaries, Placenta, Adipose Tissue, Brain, Skin. wikipedia.org

Microbial Biotransformations of Androstenedione in Research

Microorganisms are capable of a wide range of steroid transformations, and the biotransformation of androstenedione is an area of significant research interest, particularly for the pharmaceutical industry. researchgate.netspringernature.com Microbial processes offer a cost-effective and environmentally friendly alternative to chemical synthesis for producing valuable steroid intermediates. springernature.com

Research has shown that various microorganisms, including fungi and bacteria, can metabolize androstenedione. semanticscholar.org For instance, strains of Absidia coerulea have been used to study the transformation of androstenedione, resulting in hydroxylated metabolites. semanticscholar.orgnih.gov

A key application of microbial biotransformation is the production of androst-1,4-diene-3,17-dione (ADD) from androstenedione. springernature.com ADD is a crucial intermediate for the synthesis of various female sex hormones. springernature.com Another significant area of research is the microbial side-chain cleavage of phytosterols (B1254722) to produce androstenedione itself. researchgate.netmdpi.com Species such as Mycobacterium sp. are widely studied for their ability to convert phytosterols into androstenedione and ADD. mdpi.comscispace.com Researchers are exploring various strategies to improve the efficiency of these biotransformations, such as using different solubilizing agents and optimizing fermentation conditions. mdpi.comscispace.comacs.org

The following table lists some of the microorganisms studied for their ability to biotransform androstenedione and related compounds:

MicroorganismTransformation
Absidia coerulea Hydroxylation of androstenedione. semanticscholar.orgnih.gov
Mycobacterium sp. Conversion of phytosterols to androstenedione (AD) and androstadienedione (ADD). mdpi.comscispace.com
Penicillium camemberti Biotransformation of androstenedione to testolactone.
Paecilomyces victoriae Production of various biotransformation products from androstenedione.
Phycomyces blakesleeanus Transformation of androstenedione.
Fusarium culmorum Transformation of androstenedione analogues.
Fungal Metabolic Pathways of Androstenedione

Filamentous fungi are recognized for their ability to carry out regio- and stereoselective modifications of steroid molecules, making them valuable biocatalysts in the production of pharmaceutical steroids. researchgate.netcore.ac.uk The primary metabolic reactions observed in the fungal transformation of androstenedione include hydroxylation, reduction, and oxidation. nih.govresearchgate.net

Hydroxylation is a common and significant transformation, with the position of the newly introduced hydroxyl group varying depending on the fungal species. researchgate.net For instance, Aspergillus species are known to hydroxylate androstenedione at various positions. Aspergillus sp. PTCC 5266 has been shown to convert androstenedione to 11α-hydroxy-androst-4-ene-3,17-dione with high yield. researchgate.net Similarly, Aspergillus nidulans produces both 11α-hydroxy-androst-4-ene-3,17-dione and 7β-hydroxy-androst-4-ene-3,17-dione. researchgate.net Other fungal genera, such as Fusarium, also exhibit hydroxylating activity. Fusarium oxysporum metabolizes androstenedione to 14α-hydroxy-androst-4-ene-3,17-dione and testosterone, while Fusarium solani yields 11α-hydroxy-androst-4-ene-3,17-dione and testosterone. researchgate.net

Reduction of the 17-keto group is another key metabolic pathway, leading to the formation of testosterone. nih.govresearchgate.net Fusarium fujikuroi is capable of reducing androstenedione at the 17-position to produce testosterone. researchgate.net

Furthermore, some fungi can introduce a double bond at the C1-C2 position, a process known as dehydrogenation. nih.gov The bioconversion routes of androstenedione can be complex, involving multiple enzymatic steps and leading to a variety of products. nih.gov The specific pathways and resulting metabolites are highly dependent on the fungal strain used. nih.govresearchgate.net

The table below summarizes the metabolic transformations of androstenedione by various fungal species.

Fungal SpeciesSubstrateMetabolite(s)Transformation Type
Aspergillus sp. PTCC 5266Androstenedione11α-hydroxy-androst-4-ene-3,17-dioneHydroxylation
Aspergillus nidulansAndrostenedione11α-hydroxy-androst-4-ene-3,17-dione, 7β-hydroxy-androst-4-ene-3,17-dioneHydroxylation
Fusarium oxysporumAndrostenedione14α-hydroxy-androst-4-ene-3,17-dione, TestosteroneHydroxylation, Reduction
Fusarium solaniAndrostenedione11α-hydroxy-androst-4-ene-3,17-dione, TestosteroneHydroxylation, Reduction
Fusarium fujikuroiAndrostenedioneTestosteroneReduction
Penicillium vinaceumAndrostenedioneTestololactone (B45059)Baeyer-Villiger oxidation
Absidia coeruleaAndrostenedioneHydroxylated metabolitesHydroxylation
Identification and Characterization of Microbial Metabolites

The identification and characterization of microbial metabolites of androstenedione are crucial for understanding the metabolic pathways and for potential applications in steroid synthesis. nih.govnih.gov A variety of analytical techniques are employed for this purpose.

The process typically begins with the extraction of metabolites from the fungal culture medium, followed by purification using chromatographic methods such as thin-layer chromatography (TLC) and column chromatography. core.ac.uknih.gov

Spectroscopic techniques are then used to elucidate the structures of the isolated metabolites. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of the position of new functional groups. researchgate.netcore.ac.uk

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the metabolites, aiding in their identification. researchgate.netcore.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. core.ac.uk

Through these methods, a wide range of hydroxylated and reduced derivatives of androstenedione have been identified. nih.govresearchgate.net For example, the structures of 11α-hydroxy-androst-4-ene-3,17-dione, 12β-hydroxy-androst-1,4-diene-3,17-dione, and 17β-hydroxy-androst-1,4-diene-3-one produced by Aspergillus brasiliensis from androsta-1,4-diene-3,17-dione (B159171) were confirmed using these spectroscopic techniques. core.ac.uk

The table below provides examples of microbial metabolites of androstenedione and the analytical techniques used for their identification.

Fungal SpeciesMetaboliteAnalytical Techniques
Aspergillus brasiliensis11α-hydroxy-androst-1,4-diene-3,17-dione, 12β-hydroxy-androst-1,4-diene-3,17-dione, 17β-hydroxy-androst-1,4-diene-3-one1H-NMR, 13C-NMR, EI-MS, IR
Curvularia sp.7α/β-hydroxylated metabolites of androstadienedione and DHEAHPLC, MS, 1H-NMR, 13C-NMR
Cochliobolus lunatusTestosterone, Androst-4-ene-3,17-dioneGC, GC-MS

Identification of Endogenous Androstenedione Metabolites in Research Samples

The identification of endogenous androstenedione metabolites in biological samples is essential for understanding its physiological roles and for clinical diagnostics. mdpi.comnih.gov Androstenedione is a precursor to both androgens and estrogens and its metabolites can be found in various biological matrices, including plasma, urine, and tissues. taylorandfrancis.com

Analytical methods for detecting these metabolites need to be highly sensitive and specific due to their often low concentrations in biological samples. mdpi.comoup.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques for the analysis of steroid metabolites. mdpi.com

GC-MS is considered a "gold standard" for steroid profiling, offering high chromatographic resolution. mdpi.com Tandem mass spectrometry (MS/MS) with dynamic multiple reaction monitoring (dMRM) further enhances selectivity and sensitivity for detecting trace levels of metabolites. mdpi.com Sample preparation for GC-MS often involves extraction, purification, and chemical derivatization. mdpi.com

LC-MS methods are also extensively used, often with simpler sample preparation protocols. mdpi.com Ultra-pressure liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has been developed for the simultaneous detection of androstenedione and its key metabolites like testosterone and dihydrotestosterone in blood samples. oup.com

The identification of these metabolites is crucial for diagnosing various endocrine disorders and has been used in research to explore the metabolic pathways of steroids in different physiological and pathological conditions. mdpi.comelifesciences.org For instance, profiling of endogenous steroids in human plasma has been used to investigate gastric disorders. mdpi.com

The table below lists some endogenous metabolites of androstenedione and the analytical methods used for their detection in research samples.

MetaboliteBiological SampleAnalytical Method
Testosterone, DihydrotestosteronePlasmaUPLC-MS/MS
6α-hydroxyandrostenedione (6α-OH-AD)UrineGC/C/IRMS
Androsterone, EtiocholanoloneBlood, UrineGC-MS, LC-MS
Estrone, EstradiolPlasma, UrineGC-MS, LC-MS

Enzymology and Molecular Interactions in Androstenedione Biochemical Research

Characterization of Enzymes Involved in Androstenedione (B190577) Conversion

1-Androstenedione is a central intermediate in the biosynthesis of androgens and estrogens. wikipedia.org Its conversion is facilitated by a group of enzymes, primarily belonging to the hydroxysteroid dehydrogenase (HSD) and cytochrome P450 families.

Key enzymes involved in the conversion of this compound include:

17β-Hydroxysteroid dehydrogenase (17β-HSD): This enzyme catalyzes the conversion of this compound to testosterone (B1683101). wikipedia.org

Aromatase (CYP19A1): This cytochrome P450 enzyme is responsible for the conversion of this compound to estrone (B1671321), a crucial step in estrogen biosynthesis. nih.govosti.gov

5α-reductase: This enzyme converts this compound to androstanedione. wikipedia.org

The expression and activity of these enzymes are tissue-specific, leading to varying local concentrations of androgens and estrogens. For instance, in the adrenal glands and gonads, this compound production is regulated by adrenocorticotropic hormone (ACTH) and gonadotropins, respectively. wikipedia.org Theca cells in the ovaries release this compound, which is then converted to estrogens by aromatase in the neighboring granulosa cells. wikipedia.org

The enzymes that metabolize this compound exhibit distinct substrate specificities and kinetic properties.

Aromatase (CYP19A1): Aromatase is a cytochrome P450 enzyme that catalyzes the three-step conversion of androgens to estrogens. nih.gov It displays a high degree of androgen specificity. nih.govosti.gov The conversion of this compound to estrone is a sequential three-step reaction. nih.gov The binding of this compound and its intermediates to aromatase occurs in at least two steps and they have dissociation constants in the low micromolar range. nih.gov A study on purified human P450 19A1 expressed in Escherichia coli reported a kcat of 0.06 s⁻¹ for the conversion of this compound to estrone. nih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): Different types of 17β-HSDs show varying substrate preferences. For example, human 17β-HSD type 1 predominantly converts estrone to estradiol (B170435), showing significantly less activity with this compound. oup.com In contrast, the rat 17β-HSD type 1 can utilize both estrone and this compound as substrates with similar efficiency. oup.com This difference in substrate specificity has been attributed to the amino acid sequence in the region between residues 148 and 268 of the enzyme. oup.com

Aldo-Keto Reductases (AKRs): Certain members of the AKR superfamily, such as AKR1C3, function as 17-ketosteroid reductases. oup.com AKR1C3 can reduce this compound to testosterone. oup.com These enzymes have a high affinity for NADPH as a cofactor. oup.com

3-Ketosteroid Δ¹-dehydrogenase: This enzyme is involved in the 1(2)-dehydrogenation of 3-ketosteroid substrates. researchgate.net

Interactive Data Table: Kinetic Parameters of Androstenedione-Converting Enzymes

EnzymeSubstrateProductKm (µM)kcat (s⁻¹)Source
Aromatase (CYP19A1)This compoundEstroneLow µM range0.06 nih.gov
Human 17β-HSD Type 1This compoundTestosterone-- oup.com
Rat 17β-HSD Type 1This compoundTestosterone-- oup.com

The crystal structure of human placental aromatase reveals an androgen-specific binding cleft. nih.govosti.gov This active site pocket snugly accommodates the this compound molecule, with hydrophobic and polar residues complementing the steroid's structure. nih.govosti.gov Key residues involved in binding and catalysis have been identified. For instance, Asp309 is involved in a hydrogen bond interaction with this compound. acs.org Methionine 374 also forms a hydrogen bond with the natural substrate. acs.org The binding of this compound induces a conformational change in the enzyme, resulting in a more compact structure. oup.com

The structure of aromatase also sheds light on the necessity of its membrane anchoring for the access of lipophilic substrates like this compound to the active site. nih.govosti.gov The crystal structure of the testosterone complex of human placental aromatase shows that testosterone binds in the same androgen-specific heme distal pocket, with similar polar and hydrophobic interactions as other ligands. osti.gov

Substrate Specificity and Reaction Kinetics of Androstenedione-Converting Enzymes

Androstenedione-Induced Gene Expression Modulation in Research Cell Lines

This compound has been shown to modulate the expression of various genes in different research cell lines.

In the human prostate cancer cell line LNCaP, which is androgen-sensitive, androgens like DHT induce the expression of AR-regulated genes such as KLK3 (prostate-specific antigen, PSA), TMPRSS2, and FKBP5. researchgate.net While the direct effect of this compound on these specific genes was not detailed in the provided results, its conversion to testosterone and DHT implies it can indirectly influence their expression.

In the mesenchymal pluripotent cell line C3H10T1/2, this compound has been shown to cause the nuclear translocation of the AR and stimulate myogenesis. researchgate.net This is indicated by a dose-dependent increase in myosin heavy chain II-positive myotube area and an upregulation of MyoD protein. researchgate.net

In endometrial stromal cells, this compound has been found to increase cell proliferation. nih.gov In endometrial epithelial cells, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, thereby lowering the Bcl-2/Bax ratio. nih.gov Furthermore, this compound increased the mRNA abundance of ERβ in endometrial epithelial cells. nih.gov

In the monocytic cell line THP-1, androgens, including this compound, were found to increase the expression of Receptor for Activated C Kinase 1 (RACK1) and the production of cytokines like IL-8 and TNF-α following stimulation with lipopolysaccharide (LPS). unimi.it

Interactive Data Table: Effects of Androstenedione on Gene and Protein Expression in Research Cell Lines

Cell LineTreatmentEffectTarget Gene/ProteinSource
C3H10T1/2This compoundUpregulationMyoD protein researchgate.net
C3H10T1/2This compoundIncreased areaMyosin heavy chain II researchgate.net
Endometrial Epithelial CellsThis compoundDecreaseBcl-2 mRNA nih.gov
Endometrial Epithelial CellsThis compoundIncreaseBax mRNA nih.gov
Endometrial Epithelial CellsThis compoundIncreaseERβ mRNA nih.gov
THP-1This compoundIncreaseRACK1 unimi.it
THP-1This compoundIncreaseIL-8 (LPS-induced) unimi.it
THP-1This compoundIncreaseTNF-α (LPS-induced) unimi.it

Identification of Androstenedione-Regulated Genes

Androstenedione influences cellular function by modulating the expression of various genes. This regulation can occur directly or, more commonly, following its metabolic conversion to more potent androgens like testosterone and dihydrotestosterone (B1667394) (DHT). Research across different biological systems has identified several genes whose transcription is responsive to the presence of androstenedione.

In prostate tissue, androstenedione serves as a crucial precursor for the local synthesis of signaling androgens, thereby stimulating androgen-dependent gene expression. nih.govaacrjournals.org Studies in castrated rats have demonstrated that plasma levels of androstenedione, comparable to those in adult men, lead to significant accumulation of DHT within the prostate. nih.gov This intracellular conversion results in the robust stimulation of androgen-responsive genes. For instance, the administration of androstenedione increased the steady-state mRNA levels of the C1 component of rat prostatic binding protein (PBP-C1) to 80% of normal levels and the spermine-binding protein (SBP) mRNA to 119% of control values. nih.gov

In the context of androgen-independent prostate cancer, tumor cells adapt to low-androgen environments by upregulating genes involved in the conversion of adrenal androgens, such as androstenedione, into testosterone. aacrjournals.org Microarray analyses of metastatic androgen-independent prostate cancer have revealed increased expression of multiple genes critical for androgen metabolism. aacrjournals.org A key enzyme identified is aldo-keto reductase family 1 member C3 (AKR1C3), which mediates the reduction of androstenedione to testosterone. aacrjournals.orgaacrjournals.org The expression of AKR1C3 is consistently found to be upregulated in castration-resistant prostate cancer tissue. aacrjournals.org Other genes involved in this adaptive pathway that show increased expression include HSD3B2, SRD5A1, AKR1C2, and AKR1C1. aacrjournals.org

The regulatory effects of androstenedione on gene expression are not limited to the prostate. In human aortic endothelial cells, androstenedione has been shown to produce a significant, dose-dependent increase in the expression of the Sirtuin 1 (SIRT1) gene, which is associated with longevity and cellular regulation. smj.org.sa Furthermore, a study of whole blood gene expression in the general population detected a positive correlation between androstenedione concentrations and the mRNA levels of DNA damage-inducible transcript 4 (DDIT4) in men. plos.org

Research using a yeast androgen assay demonstrated that this compound itself has androgenic effects and, along with its metabolite 1-testosterone, can transactivate androgen receptor-driven reporter genes. wada-ama.org This indicates a direct mechanism for influencing gene expression through androgen receptor activation. wada-ama.org

Studies in animal models have further elucidated the genomic effects of androstenedione. In zebrafish embryos, exposure to androstenedione resulted in a clear concentration-response relationship with respect to the number of differentially expressed genes. researchgate.net In mice, while short-term exposure to androstenedione did not lead to large-scale changes in the liver's gene expression profile, it did activate the growth hormone-regulated transcription factor STAT5b in female mice at high doses. oup.com Moreover, the gene expression changes induced by androstenedione showed a significant positive correlation with those induced by testosterone, suggesting an overlap in their regulatory pathways. oup.com

The table below summarizes key genes identified in research as being regulated by androstenedione.

GeneOrganism/Model SystemTissue/Cell TypeObserved Effect of AndrostenedioneReference(s)
PBP-C1 RatVentral ProstateIncreased mRNA expression nih.gov
SBP RatVentral ProstateIncreased mRNA expression nih.gov
AKR1C3 HumanProstate CancerUpregulated expression aacrjournals.orgaacrjournals.org
HSD3B2 HumanProstate CancerIncreased expression aacrjournals.org
SRD5A1 HumanProstate CancerIncreased expression aacrjournals.org
SIRT1 HumanAortic Endothelial CellsIncreased mRNA expression smj.org.sa
DDIT4 HumanWhole BloodPositively correlated mRNA levels plos.org
STAT5b MouseLiverActivated signaling oup.com
Reporter Genes YeastYeast Androgen AssayTransactivation via Androgen Receptor wada-ama.org

Advanced Analytical Methodologies for Androstenedione Research Applications

Chromatographic Techniques in Androstenedione (B190577) Research

Chromatography is an essential tool for separating 1-androstenedione from other endogenous and exogenous compounds present in complex biological samples. This separation is critical for accurate quantification and is typically achieved using either gas chromatography (GC) or liquid chromatography (LC). researchgate.netphenomenex.com The choice between these techniques often depends on the specific research application, the required sensitivity, and the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the analysis of steroids, including this compound. researchgate.net This method offers high sensitivity and specificity, making it suitable for detecting low concentrations of the compound. nih.govdss.go.th For GC-MS analysis, steroids typically require a chemical modification process known as derivatization to increase their volatility and thermal stability. oup.com A common derivatization method involves creating trimethylsilyl (B98337) (TMS) derivatives. mdpi.com

In research applications, GC-MS has been used to identify and quantify this compound and its metabolites in various biological fluids. For instance, in doping control research, GC-MS methods have been developed to screen for 1-testosterone and its metabolites, which can be formed from this compound. researchgate.net One study detailed a method for the simultaneous determination of eight different steroids in human hair, including androstenedione, using GC-MS after conversion to mixed pentafluorophenyldimethylsilyl-trimethylsilyl (flophemesyl-TMS) derivatives. nih.gov This approach highlights the versatility of GC-MS in analyzing different sample types.

The use of a triple quadrupole mass spectrometer with electron ionization (EI) operating in selected reaction monitoring (SRM) mode can significantly reduce background noise, which is particularly beneficial when analyzing complex biological samples. researchgate.net Despite its strengths, GC-MS analysis of steroids can be a meticulous process requiring significant expertise due to the necessary hydrolysis and derivatization steps. oup.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis in many clinical research laboratories due to its high specificity and simpler sample preparation compared to GC-MS. phenomenex.comspringernature.com This technique does not typically require the derivatization steps that are essential for GC-MS, streamlining the analytical workflow. phenomenex.com LC-MS/MS provides three levels of selectivity: sample preparation, liquid chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). waters.comlcms.czwaters.com

LC-MS/MS methods have been developed for the simultaneous quantification of this compound along with other steroid hormones like testosterone (B1683101), dehydroepiandrosterone (B1670201) (DHEA), and cortisol from a small volume of serum. springernature.comlcms.cz The specificity of LC-MS/MS is a significant advantage over immunoassays, which can be prone to cross-reactivity with other structurally related steroids, leading to inaccurate results. researchgate.netoup.com For example, research has shown that immunoassays can overestimate androstenedione concentrations. researchgate.net The use of isotope dilution with labeled internal standards in LC-MS/MS further enhances the accuracy of quantification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure form of HPLC, offers enhanced resolution, sensitivity, and speed of analysis. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly effective platform for androstenedione research. waters.comnih.gov The increased chromatographic efficiency of UPLC allows for better separation of isomeric steroids, which is crucial for accurate quantification. jcrpe.org

Several UPLC-MS/MS methods have been developed for the analysis of androstenedione in various biological matrices. waters.comresearchgate.netnih.gov These methods often allow for the simultaneous determination of multiple androgens from a small sample volume, which is particularly advantageous in pediatric research where sample availability is limited. researchgate.netoup.com For instance, a method for the simultaneous determination of androstenedione, testosterone, and dihydrotestosterone (B1667394) in pediatric blood samples has been established using UPLC-MS/MS. researchgate.netoup.com Another study describes a UPLC-MS/MS method for analyzing serum testosterone and androstenedione that demonstrates excellent precision and accuracy. waters.com

The table below summarizes the performance characteristics of a UPLC-MS/MS method for the analysis of androstenedione and testosterone.

AnalyteLower Limit of Quantification (nmol/L)Inter-assay Precision (%RSD)
Androstenedione 0.085<20%
Testosterone 0.085<20%
Data derived from a clinical research method for the analysis of serum testosterone and androstenedione. waters.com

Two-dimensional liquid chromatography (2D-LC) coupled with tandem mass spectrometry (2D-LC-MS/MS) provides an even higher level of selectivity for the analysis of complex samples. researchgate.net This technique employs two different chromatographic columns with different separation mechanisms to resolve analytes from interfering matrix components. nih.gov The use of 2D-LC can simplify sample preparation, often requiring only a protein precipitation step.

A 2D-LC-MS/MS method has been successfully developed for the quantitative measurement of serum cortisol, androstenedione, and 17-hydroxyprogesterone. labrulez.com Another study developed a highly selective reference measurement procedure based on isotope dilution-two dimensional-liquid chromatography-tandem mass spectrometry (ID-2D-LC-MS/MS) for quantifying androstenedione in human serum and plasma. researchgate.net This method demonstrated high accuracy and matrix-independence. researchgate.net The enhanced selectivity of 2D-LC-MS/MS is particularly valuable for separating androstenedione from potential isobaric interferences, which have the same mass-to-charge ratio. nih.govresearchgate.net

The following table presents the precision of a 2D UPLC-MS/MS method for steroid analysis.

AnalyteConcentration LevelInter-assay CV (%)
Androstenedione Low≤4.7
Medium≤4.7
High≤4.7
Cortisol Low≤4.7
Medium≤4.7
High≤4.7
17-hydroxyprogesterone Low≤4.7
Medium≤4.7
High≤4.7
Data from a 2D UPLC-MS/MS system for the analysis of serum cortisol, androstenedione, and 17-hydroxyprogesterone.

Effective sample preparation is a critical step in the analytical workflow for androstenedione research, as it removes interfering substances and concentrates the analyte of interest. phenomenex.comnih.gov The choice of extraction technique depends on the sample matrix (e.g., serum, plasma, urine, hair) and the subsequent analytical method.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. nih.gov Methyl tert-butyl ether is often used to extract steroids from serum or plasma. springernature.comresearchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. phenomenex.comlcms.cz Various SPE cartridges and plates are commercially available, such as Oasis MAX and Oasis PRiME HLB, which have been used for the extraction of androstenedione and other steroids from serum. lcms.czwaters.comwaters.com

Supported Liquid Extraction (SLE): SLE is another technique used for sample clean-up. phenomenex.com

For hair analysis, sample preparation typically involves an alkaline digestion step followed by LLE. nih.gov In many LC-MS/MS methods, an internal standard, often a stable isotope-labeled version of the analyte (e.g., ¹³C₃-androstenedione), is added to the sample before extraction to correct for any analyte loss during sample processing and to improve the accuracy of quantification. lcms.cznih.govwaters.com

Ensuring the selectivity of an assay is crucial for obtaining accurate and reliable results in androstenedione research. Analytical interferences can arise from various sources, including structurally similar endogenous steroids (isomers and isobars), exogenous compounds like drugs, and matrix effects. jcrpe.orgresearchgate.netahajournals.org

Immunoassays are particularly susceptible to cross-reactivity. jcrpe.organnlabmed.org For example, the drug exemestane (B1683764) has been shown to cross-react with androstenedione immunoassays, leading to falsely elevated results. annlabmed.organnlabmed.org LC-MS/MS methods offer greater specificity, but even with this technique, careful method development is required to mitigate interferences. nih.gov

Strategies to ensure selectivity include:

Chromatographic Separation: Utilizing high-resolution chromatography, such as UPLC or 2D-LC, to separate androstenedione from isomeric and isobaric compounds. jcrpe.orgnih.govresearchgate.net

Mass Spectrometric Detection: Using multiple reaction monitoring (MRM) with at least two specific transitions (a quantifier and a qualifier) to confirm the identity of the analyte. nih.gov The ratio of the quantifier to the qualifier ion should be consistent between the sample and a reference standard.

Use of Internal Standards: Incorporating stable isotope-labeled internal standards to compensate for matrix effects and variations in instrument response. nih.govresearchgate.net

Thorough Method Validation: Evaluating the method for potential interferences from a wide range of structurally related steroids and other compounds that may be present in the sample. jcrpe.org

By employing these advanced analytical methodologies and taking steps to mitigate interferences, researchers can achieve the high level of accuracy and precision required for meaningful investigations into the role of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Androstenedione

Sample Preparation and Extraction Techniques for Research Matrices

Spectroscopic Techniques for Androstenedione Structural Elucidation in Research

The precise structural analysis of this compound and its derivatives is fundamental to understanding its biochemical roles. Spectroscopic techniques are indispensable tools in research for elucidating the molecular structure of these steroidal compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. nih.govresearchgate.net In the context of steroid research, NMR provides detailed information about the carbon-hydrogen framework of compounds like this compound. rsc.org The analysis of 1D and 2D NMR spectra allows researchers to confirm the identity and structure of steroids and their derivatives. nih.govmdpi.com

For instance, in the characterization of steroid inhibitors, specific signals in the ¹H and ¹³C NMR spectra are used to confirm structural features. mdpi.com Key markers, such as the chemical shifts of protons (¹H) and carbons (¹³C), and their correlations observed in spectra like HMBC and HSQC, allow for the unambiguous assignment of the steroid's complex ring structure. mdpi.com The replacement of a functional group, such as a carbonyl, with another group results in characteristic changes in the NMR spectrum, for example, the disappearance of a signal around 220 ppm (characteristic of a carbonyl) and the appearance of a new signal at a different chemical shift, confirming the chemical transformation. mdpi.com This level of detailed structural confirmation is crucial for verifying the synthesis of new steroid derivatives and for identifying unknown metabolites in research settings. nih.gov

Mass Spectrometry for Androstenedione Metabolite Identification

Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is a cornerstone for the identification and quantification of steroid metabolites in biological samples. nih.govlcms.czwaters.com This method offers high selectivity and sensitivity, allowing for the detection of multiple steroids and their metabolites simultaneously. lcms.czmdpi.com The process typically involves sample preparation to extract the steroids, chromatographic separation of the complex mixture, and finally, detection by mass spectrometry. nih.govwaters.com In tandem mass spectrometry (MS/MS), precursor ions of the target analytes are selected and fragmented to produce characteristic product ions, which provides a high degree of specificity for identification. nih.gov

Research studies have successfully employed these techniques to identify a range of this compound metabolites. For example, in studies of porcine granulosa cells, GC-MS was used to identify metabolites such as 19-hydroxyandrostenedione and 19-oic-androstenedione. nih.gov In human metabolism studies, LC-MS/MS has been used to detect and characterize urinary metabolites, including boldenone (B1667361), epiboldenone, and various hydroxylated forms of boldione and 1-testosterone. core.ac.uk The ability to identify these metabolic products is vital for understanding the biochemical pathways in which this compound is involved. nih.govnih.gov

Metabolite IdentifiedAnalytical MethodSource of Identification
19-oic-androstenedioneGC-MS nih.gov
19-hydroxytestosteroneGC-MS nih.gov
19-hydroxyandrostenedioneGC-MS nih.gov
19-nor-testosteroneGC-MS nih.gov
TestosteroneGC-MS nih.gov
(5β)-1-AndrostenedioneLC-MS/MS core.ac.uk
BoldenoneLC-MS/MS core.ac.uk
(5β)-1-testosteroneLC-MS/MS core.ac.uk

Immunoassays in Research and Method Validation

Immunoassays are widely used analytical methods that leverage the specific binding between an antigen and an antibody to detect and quantify substances in biological fluids.

Application of Chemiluminescence Immunoassay (CLIA) in Androstenedione Research

Chemiluminescence Immunoassay (CLIA) is a type of immunoassay that uses a chemiluminescent label, which produces light through a chemical reaction, for detection. abbexa.com Fully automated CLIA systems are available for the quantitative determination of this compound in human serum. idsplc.comnih.gov These assays are valuable in research due to their high throughput, speed, and ease of use compared to more complex methods like mass spectrometry. oup.com

CLIA has been applied in various research settings. For example, it has been used to establish age- and sex-specific pediatric reference intervals for this compound. nih.gov In a recent multi-phase study aimed at identifying biomarkers for primary angle closure glaucoma, CLIA was used in the validation phase to confirm the findings from metabolomics analysis, demonstrating its utility in verifying discoveries made with other techniques. elifesciences.orgelifesciences.orgresearchgate.netmedrxiv.org These assays are typically designed as competitive immunoassays, where the this compound in the sample competes with a labeled form of the hormone for a limited number of antibody binding sites. abbexa.comarborassays.com

Validation of Research Assays for Accuracy and Precision

The validation of any analytical method is critical to ensure the reliability and accuracy of research findings. nih.gov Key performance characteristics that are assessed during validation include accuracy, precision, linearity, and sensitivity. nih.govoup.com Accuracy refers to how close a measured value is to the true value, while precision (often expressed as the coefficient of variation, or CV) measures the reproducibility of the results upon repeated measurements. oup.comnih.gov

For this compound assays, validation data is crucial for comparing different methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often considered the reference method due to its high accuracy and specificity. oup.comresearchgate.net Immunoassays, while more accessible, can be subject to interferences and show variability between different manufacturers. nih.govendocrine-abstracts.organnlabmed.org Studies comparing various immunoassays to ID-LC-MS/MS (Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry) have shown varying degrees of agreement, highlighting the importance of method-specific validation and understanding potential biases. oup.comresearchgate.netendocrine-abstracts.org For example, one multicenter evaluation of a new electrochemiluminescence immunoassay reported excellent precision, with coefficients of variation between 2.43% and 4.30%. oup.com In contrast, another study noted that some commercial immunoassays showed intra-assay imprecision in female sera as high as 21.3%. nih.gov

Assay TypeValidation ParameterReported ValueSource
LC-MS/MSWithin- and Between-Run Accuracy85% to 115% nih.gov
LC-MS/MSWithin- and Between-Run Precision&lt;15% CV nih.gov
LC-MS/MSLinearity (r²)&gt;0.998 lcms.cz
Electrochemiluminescence Immunoassay (ECLIA)Repeatability CV2.01% to 3.91% oup.com
Electrochemiluminescence Immunoassay (ECLIA)Intermediate Precision CV2.43% to 4.30% oup.com
Enzyme Immunoassay (EIA)Intra-assay CV8% nih.gov
Enzyme Immunoassay (EIA)Inter-assay CV9% nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)Intra-assay CV5.69% bioone.org
Enzyme-Linked Immunosorbent Assay (ELISA)Inter-assay CV10.23% bioone.org

Metabolomics Approaches in Androstenedione Biochemical Discovery

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. nih.govmedrxiv.org This "omics" approach provides a functional readout of the cellular state and is increasingly used for biomarker discovery and to gain insights into biochemical pathways. nih.govmedrxiv.org Mass spectrometry-based metabolomics is a key technology in this field, allowing for the identification and quantification of hundreds to thousands of metabolites in a single analysis. elifesciences.orgnih.gov

Recent research has highlighted the power of metabolomics in uncovering new roles for this compound. In a landmark study, widely-targeted metabolomics was used to analyze serum samples from patients with primary angle closure glaucoma (PACG). elifesciences.orgelifesciences.orgresearchgate.net This research, conducted in multiple phases including discovery and validation, identified this compound as a novel and robust biomarker for diagnosing PACG. elifesciences.orgelifesciences.orgmedrxiv.orgnih.gov The study employed machine learning algorithms to analyze the complex metabolomic data and found that this compound had excellent performance in discriminating PACG cases from controls. elifesciences.orgresearchgate.net Furthermore, higher baseline levels of this compound were associated with faster disease progression. elifesciences.orgresearchgate.net

Another study utilized mass spectrometry-based metabolomics to investigate the blood plasma of obese patients. The results demonstrated that obesity progression is associated with significant alterations in steroidogenesis, including androstenedione metabolism. nih.gov These findings illustrate how metabolomics can provide a systems-level view of metabolic dysregulation and pinpoint specific pathways and molecules, like this compound, that are involved in disease processes.

Untargeted Metabolomics for Androstenedione-Related Pathway Discovery

Untargeted metabolomics serves as a hypothesis-generating tool, aiming to comprehensively analyze all measurable small molecules in a biological sample. nih.govembopress.org This global snapshot of the metabolome enables the discovery of novel biomarkers and the identification of previously unknown metabolic pathways associated with this compound. nih.govembopress.org By employing techniques like high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), researchers can identify a wide array of metabolites that are altered in response to changes in this compound levels or in conditions where its metabolism is implicated. nih.govnih.gov

The process involves comparing the metabolomic profiles of different groups, for instance, individuals with high versus low this compound levels, to pinpoint statistically significant differences in metabolite concentrations. nih.gov Subsequent pathway analysis using bioinformatics tools can then help to elucidate the physiological mechanisms underlying these changes. embopress.org

One notable application of this approach was in a study investigating the link between higher total body fat and elevated androgen levels in pubertal girls. nih.gov Untargeted metabolomics was used to analyze serum samples, leading to the identification of numerous metabolites. nih.gov The study revealed unexpected positive associations between this compound and compounds like raffinose (B1225341) and various bile acids, suggesting novel signaling pathways that may involve adrenal gland function. nih.gov In another study, untargeted metabolomics was instrumental in identifying this compound itself as a novel biomarker for primary angle closure glaucoma (PACG). elifesciences.orgnih.gov This research utilized ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to analyze serum samples and discovered significantly different metabolite profiles between PACG patients and control subjects. nih.gov

Table 1: Research Findings from Untargeted Metabolomics Studies

Study Focus Analytical Technique Key Findings Related to this compound Potential Implications
Association between body fat and androgens in pubertal girls Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) Positive association between this compound and raffinose and bile acids. nih.gov Suggests novel signaling pathways involving the adrenal gland. nih.gov

Targeted Metabolomics for Pathway Elucidation and Quantification

In contrast to the exploratory nature of untargeted metabolomics, targeted metabolomics focuses on the precise measurement of a predefined set of known metabolites. science.gov This approach offers high sensitivity and quantitative accuracy, making it ideal for validating hypotheses generated from untargeted studies and for elucidating the specific roles of this compound and its metabolites within a particular pathway. science.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of targeted metabolomics, often utilizing techniques like multiple reaction monitoring (MRM) for quantification. nih.govnih.govnih.gov This method allows for the simultaneous and accurate measurement of this compound and other related steroids, such as testosterone and dehydroepiandrosterone (DHEA), in various biological matrices like serum and plasma. nih.govnih.govresearchgate.net To ensure accuracy and precision, stable isotope-labeled internal standards are commonly used during sample analysis. nih.govresearchgate.net

Targeted metabolomics has been successfully applied in numerous clinical research settings. For example, robust LC-MS/MS methods have been developed for the simultaneous quantification of this compound, testosterone, and DHEA to aid in the diagnosis of androgen-related endocrine disorders. nih.gov These methods are characterized by their high selectivity, sensitivity, and minimal sample volume requirements. nih.gov

Furthermore, targeted approaches have been crucial in establishing reference intervals for this compound in different populations, including children, and pre- and postmenopausal women, which is vital for the clinical interpretation of test results. researchgate.netscilit.com Research has also focused on developing high-throughput and automated methods to facilitate large-scale clinical studies. lcms.cz

Table 2: Key Parameters in Targeted LC-MS/MS Methods for this compound Quantification

Parameter Method 1 Method 2 Method 3
Instrumentation ACQUITY UPLC I-Class System and Xevo TQD Tandem Quadrupole Mass Spectrometer Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net Isotope Dilution-Two Dimensional-Liquid Chromatography-Tandem Mass Spectrometry (ID-2D-LC-MS/MS) fau.de
Sample Type Serum Serum or Plasma researchgate.net Human Serum and Plasma fau.de
Linearity Range (nmol/L) 0.17 - 52 Not explicitly stated, but Limit of Quantification is 10 ng/L researchgate.netscilit.comoup.com 0.0279 - 41.9 fau.de
Precision (Imprecision) Total imprecision <11.2% researchgate.netscilit.comoup.com Intermediate precision between 1.2% and 1.9% fau.de Mean accuracy of 100% (3.1% RSD) for a diluted over-range sample

| Internal Standard | 13C3-Androstenedione nih.gov | Isotope-labeled internal standards researchgate.netscilit.com | Not explicitly stated, but uses isotope dilution fau.de |

The integration of both untargeted and targeted metabolomics provides a powerful and comprehensive strategy for advancing our understanding of this compound's biochemistry and its implications in health and disease. embopress.org While untargeted approaches cast a wide net to uncover novel metabolic connections, targeted methods provide the precision necessary to validate these findings and translate them into clinically meaningful applications.

Androstenedione in Non Human Biological Systems and Experimental Models

Occurrence and Biosynthesis in Plants

For decades, it was widely believed that steroid hormones like androstenedione (B190577) were exclusive to animals. However, mounting evidence has demonstrated that plants can synthesize these compounds, which may regulate various aspects of their growth and development. nih.govmdpi.com

Identification in Various Plant Species and Tissues

Androstenedione, along with other mammalian-type steroids like testosterone (B1683101) and progesterone (B1679170), has been identified in a wide array of plant species. mdpi.comviamedica.pl The first isolation of androstenedione from a plant source was from the pollen of Scotch pine (Pinus sylvestris). nih.govmdpi.com Subsequent studies have confirmed its presence in various other plants and tissues, often in very low concentrations, typically in the range of picograms (pg) to nanograms (ng) per gram of fresh weight. nih.govnih.gov

Radioimmunoassay-based screening of 128 plant species found androgens, including testosterone and its precursors like androstenedione, in approximately 70% of the species investigated. nih.govmdpi.com Specific examples of plants where androstenedione has been detected include the leaves of Nicotiana tabacum (tobacco) and Inula helenium, as well as in Tribulus terrestris. nih.gov Studies on wheat (Triticum aestivum) have shown that the concentration of androstenedione can be influenced by environmental factors; its level in leaves was found to decrease significantly when the plants were exposed to cold temperatures. nih.govresearchgate.net

Table 1: Identification of Androstenedione in Various Plant Species

Plant Species Common Name Part(s) Where Identified
Pinus sylvestris Scotch Pine Pollen
Pinus nigra Black Pine Pollen
Nicotiana tabacum Tobacco Leaves, Cultured cells
Inula helenium Elecampane Leaves
Tribulus terrestris Puncture Vine Not specified
Triticum aestivum Wheat Leaves
Arabidopsis thaliana Thale Cress Callus tissue

Proposed Plant Steroidogenic Pathways Involving Androstenedione

The biosynthetic pathway for androstenedione in plants is thought to be similar to the one established in animals, originating from cholesterol. nih.govnih.gov This process occurs in the cytosol of plant cells and involves a series of enzymatic reactions. nih.govnih.gov

The proposed pathway begins with cholesterol, which is formed via the mevalonate (B85504) (MVA) pathway. nih.gov Cholesterol is then converted to pregnenolone (B344588) through the cleavage of its side chain. nih.gov Following this, pregnenolone is transformed into androstenedione. nih.gov Androstenedione then serves as a direct precursor to testosterone, a conversion confirmed by experiments where labeled 14C-androstenedione was supplied to pea and cucumber seedlings and was subsequently converted into testosterone. nih.govmdpi.com The complete sequence of enzymes involved in the plant pathway is still an active area of research. nih.gov

Role in Animal Physiology (Non-Human) Research Models

Non-human animal models are indispensable for investigating the complex pathways of steroid metabolism and action. These models allow for controlled studies that are not feasible in humans.

Specific Animal Models for Steroid Research and Pathway Investigation

A variety of animal models have been employed to study the metabolism and effects of androstenedione. Rodent models, such as mice and rats, are frequently used due to their genetic tractability and well-understood physiology. oup.comnih.govmdpi.com Studies in rats have investigated how oral administration of androstenedione affects reproductive parameters and serum hormone levels, showing dose-dependent increases in serum androstenedione, estradiol (B170435), and estrone (B1671321). nih.gov Mouse models, including those with specific gene knockouts for androgen receptors (ARKO), have been crucial in dissecting the cell-specific actions of androgens, for which androstenedione is a key precursor. mdpi.com

Aquatic species are also valuable models. For instance, the protandric sea bream (Pagellus acarne), a fish that changes sex from male to female, has been used to study the conversion of androstenedione in gonadal tissues during sex inversion. nih.gov Invertebrate models, such as the freshwater ramshorn snail (Marisa cornuarietis), have demonstrated different metabolic fates for androstenedione depending on sex, with it being converted to testosterone and 5α-dihydrotestosterone (DHT) in males. wikipedia.org

Table 2: Examples of Non-Human Animal Models in Androstenedione Research

Animal Model Research Focus Key Findings
Rat (Rattus norvegicus) Effects on fertility and hormone levels Administration increased serum androstenedione, estradiol, and estrone; reduced sperm counts at high doses. nih.gov
Mouse (Mus musculus) Steroid profiling, gene function Development of sensitive methods to measure low serum androstenedione levels; use of knockout models to study androgen action. oup.commdpi.com
Sea Bream (Pagellus acarne) Steroid metabolism during sex change In vitro incubation of gonadal tissue showed conversion of androstenedione, with high 11β-hydroxylase activity in testicular tissue. nih.gov

In Vitro Tissue and Cell Culture Models for Mechanistic Studies

To delve into the specific molecular mechanisms of androstenedione action and metabolism, researchers utilize in vitro models. These include tissue explants and isolated cell cultures, which allow for the study of specific enzymatic conversions in a controlled environment.

One area of focus has been skin tissue. In vitro studies using human scrotal skin explants have measured the reduction of androstenedione to metabolites like 5α-androstane-3,17-dione, providing insights into 5α-reductase activity. bioscientifica.com

Gonadal tissues are also frequently studied in vitro. Organotypic cultures of testicular tissues from prepubertal mice have been used to examine steroidogenesis. These studies revealed that during in vitro maturation, there is a significant reduction in androstenedione levels, potentially due to reduced expression of the enzyme Cyp17a1, alongside an increase in progesterone. elifesciences.org Similarly, incubations of gonadal tissues from the sea bream with radiolabeled androstenedione have elucidated the enzymatic activities and metabolic pathways present in the ovary and testis of this ambisexual fish. nih.gov Plant cell cultures, such as those from Nicotiana tabacum, have also been used to confirm the conversion of androstenedione to testosterone. nih.gov

Microbial Interactions and Androstenedione Transformations

Microorganisms play a significant role in steroid transformations, a field known as microbial biotransformation. This capability is harnessed for the industrial production of steroid-based pharmaceuticals, using inexpensive starting materials like phytosterols (B1254722). nih.govresearchgate.net

Bacteria from the genus Mycobacterium are particularly efficient at converting phytosterols, such as β-sitosterol, into androstenedione (AD) and a related compound, androstadienedione (ADD). researchgate.netscispace.comsrce.hr The process involves the selective cleavage of the phytosterol side chain while leaving the core steroid nucleus intact. mdpi.com To improve the yield of androstenedione, strains are often genetically modified to inactivate enzymes that would otherwise degrade the steroid nucleus. mdpi.com

Fungi are also capable of metabolizing androstenedione. For example, incubation of androstenedione with the fungus Cladosporium sphaerospermum results in hydroxylation at various positions on the steroid molecule, as well as reductions and oxidations, leading to a variety of metabolites. buffalo.edu Another fungus, Ulocladium chartarum, also hydroxylates androstenedione at several different carbons. buffalo.edu These microbial transformations highlight the diverse metabolic capabilities of microorganisms and their potential for creating novel steroid compounds.

Microorganism-Mediated Conversions of Androstenedione

The biotransformation of steroids by microorganisms is a cornerstone of the pharmaceutical industry, providing a means to produce complex steroid molecules that are difficult to synthesize chemically. Androstenedione (AD) is a common substrate in these microbial processes, which can be modified through various reactions including hydroxylations, reductions, dehydrogenations, and oxidations. nih.govtandfonline.com Both bacteria and fungi have been extensively studied for their ability to convert androstenedione into a range of valuable derivatives.

Host-associated bacteria, particularly those in the gut, have been shown to metabolize androstenedione. For instance, Clostridium scindens, a gut bacterium, possesses enzymes that can convert androstenedione into epitestosterone (B28515) and testosterone. biorxiv.orgnih.gov The gene desF in C. scindens encodes the enzyme responsible for the conversion to epitestosterone, while the desG gene, found in urinary tract bacteria like Propionimicrobium, encodes a 17β-hydroxysteroid dehydrogenase (17β-HSDH) that catalyzes the conversion of androstenedione to testosterone. biorxiv.orgnih.govbiorxiv.org Similarly, certain periodontal pathogens, including Aggregatibacter actinomycetemcomitans, Prevotella intermedia, and Porphyromonas gingivalis, can transform androstenedione into testosterone and dihydrotestosterone (B1667394) (DHT). frontiersin.org The bacterium Ochrobactrum anthropi has been identified for its ability to produce androstenedione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD) from phytosterols found in agricultural waste. ekb.eg

Filamentous fungi are particularly versatile in their transformation of androstenedione. researchgate.net A screening of over forty Ascomycota and Zygomycota fungal strains revealed their capability to catalyze various structural modifications of androstenedione. nih.govresearchgate.net Common transformations include hydroxylations at various positions (7α, 7β, 11α, 14α), reduction of the 17-keto group to a hydroxyl group, and dehydrogenation at the C1-C2 position. nih.gov

Specific examples of fungal conversions include:

Aspergillus species : Aspergillus sp. PTCC 5266 converts androstenedione into 11α-hydroxy-AD with high yield, while A. nidulans produces both 11α-hydroxy-AD (65%) and 7β-hydroxy-AD (18%). researchgate.net

Fusarium species : F. oxysporum metabolizes androstenedione to 14α-hydroxy-AD (38%) and testosterone (12%), and F. solani yields 11α-hydroxy-AD (54%) and testosterone (14%). researchgate.net

Penicillium species : Penicillium vinaceum performs an efficient Baeyer-Villiger oxidation on androstenedione, converting it almost completely into testololactone (B45059) within 48 hours. nih.gov

Cladosporium sphaerospermum : This fungus primarily hydroxylates androstenedione at the C-6β position, along with other modifications like C-15α hydroxylation and C-17 reduction. tandfonline.com

Ulocladium chartarum : This species can hydroxylate androstenedione at multiple positions, including C-6β, C-7α, C-7β, and C-14α. tandfonline.com

These microbial conversions are highly specific and provide access to a diverse array of steroid compounds.

Table 1: Examples of Microorganism-Mediated Conversions of 1-Androstenedione

Microorganism Type Conversion Reaction(s) Product(s) Reference(s)
Clostridium scindens Bacterium 17-keto reduction Epitestosterone, Testosterone biorxiv.org, nih.gov
Propionimicrobium sp. Bacterium 17β-hydroxysteroid dehydrogenase activity Testosterone nih.gov
Aggregatibacter actinomycetemcomitans Bacterium Reduction Testosterone, Dihydrotestosterone (DHT) frontiersin.org
Aspergillus sp. PTCC 5266 Fungus 11α-hydroxylation 11α-hydroxy-androstenedione researchgate.net
Aspergillus nidulans Fungus 11α-hydroxylation, 7β-hydroxylation 11α-hydroxy-AD, 7β-hydroxy-AD researchgate.net
Fusarium oxysporum Fungus 14α-hydroxylation, 17-keto reduction 14α-hydroxy-AD, Testosterone researchgate.net
Penicillium vinaceum Fungus Baeyer-Villiger oxidation Testololactone nih.gov
Ulocladium chartarum Fungus Hydroxylation (C-6β, C-7α, C-7β, C-14α) Various hydroxylated derivatives tandfonline.com

Research into Biocatalytic Potential of Androstenedione Transformations

The microbial transformations of androstenedione are the subject of intensive research due to their immense biocatalytic potential for the pharmaceutical industry. acs.orgmdpi.com Biocatalysis, using whole microbial cells or isolated enzymes, offers a green and efficient alternative to traditional chemical synthesis for producing valuable steroid drugs. nih.govacs.orgmdpi.com This approach is characterized by high selectivity, mild reaction conditions, and reduced environmental impact. acs.orgfrontiersin.org

A primary focus of research is the production of key steroid synthons, such as androstenedione (AD) and androsta-1,4-diene-3,17-dione (ADD), from abundant and inexpensive raw materials like phytosterols. ekb.egresearchgate.netmdpi.comacs.org Microorganisms, particularly from the genus Mycolicibacterium (formerly Mycobacterium), are widely used on an industrial scale for the side-chain cleavage of phytosterols to yield AD and ADD. mdpi.comacs.org These intermediates are precursors for the synthesis of a wide range of therapeutic steroids, including androgens, estrogens, and corticosteroids. ekb.egmdpi.com The global market for AD and ADD is substantial, driving the search for more efficient microbial production methods. mdpi.com

Research in this area aims to:

Discover New Biocatalysts : Scientists screen diverse microbial populations, including bacteria and filamentous fungi, to find new strains with novel or more efficient steroid-transforming capabilities. nih.govresearchgate.net For example, numerous fungal strains have been identified that can perform highly specific hydroxylations on the androstane (B1237026) skeleton, producing derivatives that are difficult to obtain through chemical means. nih.govresearchgate.netresearchgate.net

Enhance Productivity through Genetic and Metabolic Engineering : Modern biotechnology allows for the targeted modification of microorganisms to improve the yield and specificity of steroid conversions. mdpi.comrscf.ru This includes overexpressing genes for rate-limiting enzymes, deleting genes for competing pathways that lead to by-product formation, and optimizing cofactor regeneration systems. rscf.rugoogle.com For instance, genetically engineered strains of Yarrowia lipolytica and Mycobacterium have been developed for the high-yield production of testosterone from androstenedione. rscf.rugoogle.com

Optimize Bioprocesses : Significant research is dedicated to optimizing fermentation conditions to maximize product yield and minimize the degradation of the steroid nucleus. mdpi.comrscf.ru This involves adjusting parameters like temperature, pH, and aeration, as well as developing strategies to overcome the low aqueous solubility of steroid substrates. researchgate.netmdpi.com

The ultimate goal of this research is to develop robust, economically viable, and sustainable bioprocesses for the production of new and existing steroid-based active pharmaceutical ingredients. acs.orgmdpi.com The high chemo-, regio-, and stereoselectivity of microbial enzymes minimizes the need for complex protection and deprotection steps common in chemical synthesis, leading to shorter synthetic routes and less chemical waste. acs.org

Table 2: Research Findings on the Biocatalytic Potential of Androstenedione Transformations

Research Area Key Findings Significance Reference(s)
Industrial Precursor Production Microbial conversion of phytosterols to AD and ADD is an established industrial process. Provides a sustainable and cost-effective source of key intermediates for a wide range of steroid drugs. researchgate.net, mdpi.com, acs.org, mdpi.com
Genetic Engineering Overexpression of 17β-HSD in Yarrowia lipolytica led to high-level conversion of AD to testosterone (14.3 g/L). Demonstrates the power of genetic engineering to create highly efficient cell factories for valuable steroid production. google.com
Enzyme Selectivity Fungi like Aspergillus and Fusarium can hydroxylate androstenedione at specific positions (e.g., 11α, 14α) with high selectivity. Enables the synthesis of specific, biologically active steroid derivatives that are challenging to produce chemically. researchgate.net
Green Chemistry Biotransformations offer an environmentally friendly alternative to chemical synthesis, with milder reaction conditions and less waste. Contributes to the development of sustainable pharmaceutical manufacturing processes. acs.org, nih.gov, mdpi.com

| Novel Reaction Discovery | Penicillium vinaceum was found to efficiently catalyze the Baeyer-Villiger oxidation of androstenedione to testololactone. | Expands the toolbox of known biocatalytic reactions for steroid modification, opening routes to novel compounds. | nih.gov |

Comparative and Interdisciplinary Research Perspectives on Androstenedione

Comparison with Related Steroids in Biochemical Studies

1-Androstenedione (5α-androst-1-ene-3,17-dione) is an anabolic androgenic steroid and a metabolite of 1-testosterone. caymanchem.com Its metabolic fate and biochemical properties are often understood by comparing it with its more widely known structural analogue, 4-androstenedione (androst-4-ene-3,17-dione). While both are C19 steroids, the position of the double bond in the A-ring (C1-C2 in this compound vs. C4-C5 in 4-androstenedione) fundamentally alters their metabolic pathways and biological activity.

The metabolism of this compound primarily involves conversion to 1-testosterone. A study investigating its urinary metabolism found that its main metabolites include 1-testosterone, 3α-hydroxy-5α-androst-1-en-17-one (1-DHA), 3β-hydroxy-5α-androst-1-en-17-one (1-DHEA), and 5α-androst-1-ene-3α,17β- and -3β,17β-diol. wada-ama.org In vitro experiments using rat liver microsomes and testicular homogenates have also demonstrated the interconversion of this compound and its related diol and testosterone (B1683101) analogues. researchgate.net

In contrast, 4-androstenedione serves as a direct precursor to both testosterone and estrone (B1671321). wikipedia.orgnih.gov Its metabolism is a central part of the steroidogenesis pathway. abcam.com The conversion to testosterone is catalyzed by 17β-hydroxysteroid dehydrogenase, while its conversion to estrone is mediated by the aromatase enzyme complex. nih.gov Further metabolites of 4-androstenedione include androstanedione, which is a 5α-reduced metabolite that acts as an intermediate in the synthesis of androsterone (B159326). wikipedia.org

The following table provides a comparative overview of the metabolic fates of this compound and its key structural analogue, 4-androstenedione.

FeatureThis compound4-Androstenedione (Structural Analogue)
Primary Metabolic ConversionReduction to 1-Testosterone. wada-ama.orgConversion to Testosterone or Estrone. wikipedia.orgnih.gov
Key Metabolites1-Testosterone, 3α-hydroxy-5α-androst-1-en-17-one (1-DHA), 3β-hydroxy-5α-androst-1-en-17-one (1-DHEA), 5α-androst-1-ene-3α,17β-diol, 5α-androst-1-ene-3β,17β-diol. wada-ama.orgTestosterone, Estrone, Androstanedione, Androsterone. wikipedia.orgportlandpress.com
Aromatization to EstrogensNot a direct substrate for significant aromatization.Directly aromatized to Estrone by aromatase. nih.govacs.orgnih.gov
Precursor RoleConsidered a prohormone of 1-Testosterone. wada-ama.orgA central precursor for both androgens and estrogens. wikipedia.orgnih.gov

The enzymatic conversion of this compound and its analogues is dictated by the specificity and efficiency of enzymes primarily from the hydroxysteroid dehydrogenase (HSD) and cytochrome P450 families.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes is crucial for the interconversion of 17-ketosteroids and 17β-hydroxysteroids. nih.gov

Action on this compound: this compound is converted to its active metabolite, 1-testosterone, through the action of a 17β-HSD enzyme, which reduces the 17-keto group. wada-ama.org

Action on 4-Androstenedione: The conversion of 4-androstenedione to testosterone is a well-characterized reaction catalyzed by several 17β-HSD isoenzymes. wikipedia.org Specifically, types 3 and 5 are responsible for testosterone formation in the testis and peripheral tissues, respectively. nih.gov Conversely, type 2 17β-HSD catalyzes the oxidative reaction, converting testosterone back to 4-androstenedione. nih.govnih.gov Different isoenzymes exhibit distinct substrate preferences; for example, human 17β-HSD type 1 shows a strong preference for estrone over androstenedione (B190577), whereas the rat type 1 enzyme reduces both substrates with similar efficiency. oup.com

Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens. nih.gov

Action on this compound: Due to its structural configuration (a double bond at C1-C2 and saturation at C4-C5), this compound is not a typical substrate for the aromatase enzyme. Its structure prevents the necessary chemical reactions for A-ring aromatization.

Action on 4-Androstenedione: 4-Androstenedione is the primary substrate for aromatase, which converts it into estrone in a three-step oxidative process. acs.orgnih.gov This conversion is a key step in estrogen biosynthesis. nih.gov In some tissues, such as the endometrium, the presence of 4-androstenedione can up-regulate aromatase expression through its conversion to estrogens. nih.gov

The table below summarizes the comparative enzyme specificity for these steroids.

EnzymeAction on this compoundAction on 4-AndrostenedioneComparative Efficiency/Specificity
17β-HSD (reductive)Reduces the 17-keto group to form 1-Testosterone. wada-ama.orgReduces the 17-keto group to form Testosterone (catalyzed by types 3 and 5). nih.govEnzyme activity on this compound is established, making it a prohormone. The efficiency relative to 4-androstenedione depends on the specific isoenzyme.
17β-HSD (oxidative)Oxidizes 1-Testosterone back to this compound. researchgate.netOxidizes Testosterone back to 4-Androstenedione (catalyzed by type 2). nih.govnih.govThe oxidative pathway is a key inactivation route for active androgens in certain tissues.
Aromatase (CYP19A1)Not a substrate for aromatization.Primary substrate for conversion to Estrone. acs.orgnih.govThe structural difference in the A-ring makes 4-androstenedione a specific substrate for aromatase, while this compound is not.
5α-ReductaseThe 5α-configuration is already present in its core structure (5α-androst-1-ene-3,17-dione).Can be converted to 5α-androstanedione (androstanedione). wikipedia.orgThis enzyme is key in the metabolism of 4-androstenedione but not in the initial metabolism of this compound.

Structural Analogues and Their Comparative Metabolic Fates

Androstenedione as a Research Tool and Chemical Precursor

This compound and its close structural analogues serve as important starting materials or intermediates in the synthesis of other steroids for research and veterinary applications. Its primary role in a research context is as a direct chemical precursor to 1-testosterone, a potent anabolic steroid studied for its biological effects. wada-ama.org

Furthermore, the closely related compound androst-1,4-diene-3,17-dione (ADD), which differs by having an additional double bond, is a key precursor in the synthesis of boldenone (B1667361) (1-dehydrotestosterone). chemicalbook.comgoogle.com This synthesis can be achieved through chemical methods involving selective reduction of the 17-keto group or via biotransformation. chemicalbook.comgoogle.com Microbial biotransformation, in particular, is explored as a method with milder conditions and fewer by-products compared to chemical synthesis. chemicalbook.com Strains of the fungus Curvularia sp. have demonstrated the ability to efficiently convert androstadienedione (ADD) into boldenone. mdpi.comnih.gov These synthetic routes are vital for producing reference materials and compounds for endocrinological and metabolic research.

This compound is utilized as an analytical reference standard in research and forensic applications. caymanchem.com Its availability as a purified standard is essential for the accurate identification and quantification of the compound and its metabolites in biological samples.

The measurement of this compound and its parent compound, 4-androstenedione, is critical in various diagnostic and research assays. These assays are used to evaluate endocrine functions and disorders. roche.comsouthtees.nhs.uk

Immunoassays: this compound can be quantified using competitive enzyme-linked immunosorbent assays (ELISA). thermofisher.comdemeditec.com In these assays, free androstenedione in a sample (e.g., saliva, serum, plasma) competes with a labeled androstenedione conjugate for a limited number of antibody binding sites. thermofisher.comdemeditec.com The resulting signal is inversely proportional to the amount of androstenedione in the sample. These kits are crucial research tools for studying steroid metabolism.

Androgen Receptor Assays: To characterize its biological activity, this compound and its metabolites have been tested in biochemical assays such as the yeast androgen screen. wada-ama.org This type of assay measures the ability of a compound to activate the androgen receptor. Research has shown that this compound itself possesses androgenic activity, and its metabolite, 1-testosterone, is a potent activator of the androgen receptor, comparable to dihydrotestosterone (B1667394) (DHT). wada-ama.org

Mass Spectrometry: The development of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the simultaneous determination of this compound, its analogues, and other related endogenous hormones in biological matrices like plasma and urine. researchgate.net These methods are fundamental in pharmacokinetic studies and for investigating the metabolic fate of such compounds in vitro. researchgate.net

Future Directions and Research Gaps in Androstenedione Studies

Advancements in Analytical Sensitivity and Specificity for Research Applications

The accurate quantification of 1-Androstenedione and its metabolites in biological matrices is fundamental for research. While traditional methods like immunoassays have been used for general steroid hormone analysis, they often lack the specificity required for detailed metabolic studies, which can lead to insufficient quality in measurements, especially at low concentrations. researchgate.net Modern analytical chemistry has shifted towards more robust and sensitive techniques.

The primary methods for steroid analysis now involve chromatography coupled with mass spectrometry. mdpi.comnih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard due to their high sensitivity and specificity. nih.gov These methods allow for the effective separation of this compound from its isomers and other structurally similar steroids, which is crucial for accurate interpretation of research data. rsc.orglcms.cz

Recent advancements have focused on enhancing throughput and sensitivity. Ultra-Performance Liquid Chromatography (UPLC) systems, for example, provide high-resolution separations in significantly shorter analysis times. lcms.cz When coupled with a sensitive tandem mass spectrometer, these systems can achieve very low limits of quantification (LLOQ). For the related compound androstenedione (B190577), UPLC-MS/MS methods have demonstrated an LLOQ of 0.5 ng/mL in dried blood spot samples, showcasing the analytical power now available for steroid research. lcms.czlcms.cz

Future research will likely focus on developing novel sample preparation techniques and materials, such as molecularly imprinted polymers (MIPs), to selectively extract and concentrate this compound from complex biological samples, further improving detection sensitivity and accuracy. rsc.org

Table 1: Comparison of Analytical Methods for Steroid Analysis

Method Principle Advantages Limitations in Research
Immunoassay (ELISA, RIA) Competitive binding of an antibody to the target steroid. immusmol.comsceti.co.jp High throughput, relatively low cost. nih.gov Lower specificity (cross-reactivity with similar steroids), can be less reliable at low concentrations. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. High specificity and sensitivity, established methodology. Requires chemical derivatization to make steroids volatile, can be time-consuming. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in liquid phase followed by two stages of mass analysis. High specificity and sensitivity, no derivatization needed, suitable for a wide range of compounds. mdpi.com Higher instrument cost, potential for matrix effects that can interfere with ionization. rsc.org
Ultra-Performance Liquid Chromatography (UPLC-MS/MS) A type of LC-MS/MS using smaller column particles for faster, higher-resolution separations. lcms.cz All advantages of LC-MS/MS plus higher throughput and improved separation efficiency. lcms.czlcms.cz Subject to similar limitations as conventional LC-MS/MS.

Elucidation of Undiscovered Metabolic Pathways and Novel Enzymes in Research Models

While this compound is known to be a prohormone of 1-Testosterone, its complete metabolic profile is not fully understood, representing a significant research gap. wada-ama.org The primary conversion is mediated by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which reduce the 17-keto group to form 1-Testosterone.

A key area for future research is the comprehensive characterization of all urinary metabolites. One administration study identified several metabolites of this compound in addition to the parent compound and 1-Testosterone. wada-ama.org These include:

3α-hydroxy-5α-androst-1-en-17-one (1-DHA)

3β-hydroxy-5α-androst-1-en-17-one (1-DHEA)

5α-androst-1-ene-3α,17β-diol

5α-androst-1-ene-3β,17β-diol

The same study noted the presence of two additional, but not yet fully identified, metabolites, suspected to be hydroxylated versions of the parent compound. wada-ama.org The complete structural elucidation of these unknown metabolites and the identification of the specific enzymes responsible for their formation (e.g., specific hydroxylase enzymes) are critical future tasks.

Furthermore, emerging research highlights the significant role of host-associated microbiota in steroid metabolism. biorxiv.orgresearchgate.net Recent studies on the related compound 4-androstenedione have discovered novel bacterial genes, desF and desG, which encode for enzymes (17α-HSDH and 17β-HSDH, respectively) that can convert androstenedione into epitestosterone (B28515) and testosterone (B1683101) within the gut. biorxiv.orgresearchgate.net This opens up an entirely new avenue of investigation for this compound. Future research should explore whether gut bacteria can also metabolize this compound and if analogous enzymatic pathways exist, which could have significant implications for understanding its biological effects.

Table 2: Known and Investigated Metabolites of this compound

Compound Name Abbreviation Role/Status Source
This compound 1-AD Parent Compound wada-ama.org
1-Testosterone - Active Metabolite wada-ama.org
3α-hydroxy-5α-androst-1-en-17-one 1-DHA Identified Urinary Metabolite wada-ama.org
3β-hydroxy-5α-androst-1-en-17-one 1-DHEA Identified Urinary Metabolite wada-ama.org
5α-androst-1-ene-3α,17β-diol - Identified Urinary Metabolite wada-ama.org
5α-androst-1-ene-3β,17β-diol - Identified Urinary Metabolite wada-ama.org
Hydroxylated 5α-androst-1-ene-3,17-diones - Suspected but Unidentified Metabolites wada-ama.org

Exploration of Novel Applications in Basic Science Research

Beyond its interest in endocrinology and anti-doping, this compound serves as a valuable tool in various basic science research contexts.

Investigating Steroid Metabolism and Androgenicity: this compound is used as a reference compound in research aimed at understanding steroid metabolism and detecting the misuse of anabolic agents. wada-ama.org Furthermore, it and its metabolites are utilized in in vitro bioassays, such as yeast androgen screen systems, to characterize their intrinsic androgenic activity and their ability to activate the androgen receptor. researchgate.netwada-ama.org Such studies have demonstrated that this compound itself possesses androgenic activity, and its metabolite 1-Testosterone is a potent androgen receptor activator. wada-ama.org

Substrate for Biotransformation Research: The steroid scaffold of this compound makes it an ideal starting material (substrate) for biotransformation studies. Research has utilized various fungal strains to catalyze structural modifications of androstenedione. nih.gov These studies screen microorganisms for their ability to perform specific chemical reactions, such as hydroxylations, at various positions on the steroid nucleus. This line of research can lead to the discovery of novel fungal enzymes with potential industrial applications and the creation of new, valuable steroid derivatives for pharmaceutical development. nih.gov

Precursor for Chemical Synthesis: In synthetic chemistry, this compound can serve as a precursor for the laboratory synthesis of other steroidal compounds, aiding in the development of new molecules for research and therapeutic purposes.

Future basic science applications could involve using isotopically labeled this compound to trace its metabolic fate in complex biological systems with high precision, or employing it as a probe to identify and characterize novel steroid-metabolizing enzymes in various tissues and organisms.

Q & A

Q. What analytical techniques are optimal for detecting this compound in biological matrices?

  • Methodological Guidance : Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) with a C18 column (e.g., 2.1 × 50 mm, 1.7 μm). Validate recovery rates (73–93%) and precision (RSD <10%) via dried urine spots (DUS) or volumetric absorptive microsampling (VAMS) . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Guidance : Wear EU-standard EN 374 chemical-resistant gloves and respiratory protection (e.g., FFP2 masks) to mitigate carcinogenic (Category 2) and reproductive toxicity (Category 1B) risks . Ensure ventilation and avoid skin/eye contact; rinse exposed areas with water for ≥15 minutes .

Q. How should researchers address regulatory compliance for this compound in cross-jurisdictional studies?

  • Methodological Guidance : Consult both U.S. (Schedule III) and EU (CLP Regulation) frameworks. Document storage conditions (-20°C) and stability (≥5 years) to meet forensic and research application requirements .

Advanced Research Questions

Q. How do detection methods like DUS and VAMS compare in quantifying this compound at low concentrations (1.0–10.0 ng/mL)?

  • Methodological Guidance : VAMS shows higher recovery (81.0 ± 3.7%) than DUS (73.4 ± 2.0%) at 1.0 ng/mL, but DUS has better intermediate precision (RSD 6.6% vs. 6.2%). Optimize based on analyte stability and matrix complexity .

Q. What metabolic pathways and enzymatic interactions influence this compound’s conversion to 1-Testosterone?

  • Methodological Guidance : Investigate hepatic 17β-hydroxysteroid dehydrogenase activity using isotope-labeled tracers. Compare in vitro (microsomal assays) and in vivo (rodent models) conversion rates to resolve discrepancies in pharmacokinetic data .

Q. How can researchers resolve contradictions in reported anabolic potency across studies?

  • Methodological Guidance : Conduct dose-response analyses (e.g., 1–100 mg/kg) in controlled in vivo models, controlling for variables like androgen receptor polymorphism and co-administered compounds (e.g., 4-Androstenedione) . Use ANOVA to assess statistical significance.

Q. What are the limitations of in vitro models for predicting this compound’s endocrine-disrupting effects?

  • Methodological Guidance : Validate cell-based assays (e.g., MDA-kb2 for androgen receptor activation) with in vivo correlational studies. Address false positives from serum-binding proteins by using charcoal-stripped media .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug synergy/antagonism?

  • Methodological Guidance : Perform competitive inhibition assays (CYP3A4, CYP19) with fluorogenic substrates. Calculate IC₅₀ values and use Michaelis-Menten kinetics to model interactions .

Q. What strategies improve long-term stability of this compound in biological samples for longitudinal studies?

  • Methodological Guidance : Store samples at -80°C with antioxidant additives (e.g., ascorbic acid). Validate stability via repeated freeze-thaw cycles and compare degradation rates using Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.